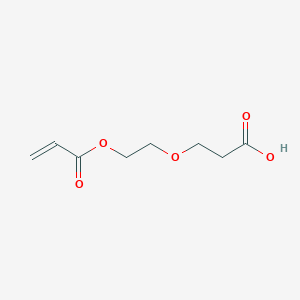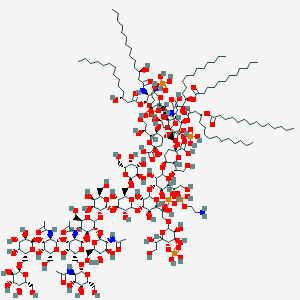
3-(2-(Acryloyloxy)ethoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Acryloyloxy)ethoxy)propanoic acid is an organic compound with the molecular formula C8H12O5 It is a derivative of propanoic acid, featuring an acryloyloxy group attached to an ethoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Acryloyloxy)ethoxy)propanoic acid typically involves the esterification of 3-(2-hydroxyethoxy)propanoic acid with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Acryloyloxy)ethoxy)propanoic acid can undergo various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in radical polymerization reactions to form polymers.
Esterification and Transesterification: The ester linkage can be modified through esterification or transesterification reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Polymerization: Polymers with varying properties depending on the monomers and conditions used.
Hydrolysis: 3-(2-hydroxyethoxy)propanoic acid and acrylic acid.
Applications De Recherche Scientifique
3-(2-(Acryloyloxy)ethoxy)propanoic acid has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Materials Science: Incorporated into materials to enhance their mechanical and chemical properties.
Biomedicine: Potential use in drug delivery systems and biomedical coatings due to its biocompatibility.
Industrial Applications: Utilized in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of 3-(2-(Acryloyloxy)ethoxy)propanoic acid primarily involves its ability to undergo polymerization reactions. The acryloyloxy group can form radicals under appropriate conditions, leading to the formation of polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Benzyloxy)ethoxy)propanoic acid: Similar structure but with a benzyloxy group instead of an acryloyloxy group.
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: Contains a quaternary ammonium group, making it more hydrophilic and suitable for different applications.
Uniqueness
3-(2-(Acryloyloxy)ethoxy)propanoic acid is unique due to its acryloyloxy group, which allows it to participate in polymerization reactions, making it valuable in the synthesis of functional polymers and materials.
Propriétés
Formule moléculaire |
C8H12O5 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-(2-prop-2-enoyloxyethoxy)propanoic acid |
InChI |
InChI=1S/C8H12O5/c1-2-8(11)13-6-5-12-4-3-7(9)10/h2H,1,3-6H2,(H,9,10) |
Clé InChI |
SKWDRSOPNDXMIS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)

![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)


![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)

